molecular formula C12H5F21O3S B3039566 1-Dodecanesulfonic acid,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- CAS No. 120226-60-0

1-Dodecanesulfonic acid,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro-

Cat. No.: B3039566
CAS No.: 120226-60-0
M. Wt: 628.2 g/mol
InChI Key: AJMAYLFJZQYRHN-UHFFFAOYSA-N
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Description

1-Dodecanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- is a highly fluorinated organic compound. It is known for its unique properties, such as high thermal stability, chemical resistance, and surfactant capabilities. This compound is often used in various industrial and scientific applications due to its ability to lower surface tension in solutions .

Mechanism of Action

10:2 Fluorotelomer sulfonic acid, also known as 2-(Perfluorodecyl)ethane-1-sulfonic acid or 1H,1H,2H,2H-Perfluorododecanesulfonic acid, is a member of the per- and polyfluoroalkyl substances (PFAS) family. This compound has been used as a replacement for legacy PFAS and has been associated with various environmental and health effects .

Target of Action

It is associated with aqueous film forming foam (afff), wastewater treatment plant effluents, and landfill leachate . It’s also worth noting that this compound may pose health risks .

Mode of Action

It’s known that pfas, including 10:2 fluorotelomer sulfonic acid, have high chemical stability and oleophobic and hydrophobic properties . These properties make them resistant to degradation and allow them to persist in the environment .

Biochemical Pathways

It’s known that pfas can affect lipid metabolism . Also, 6:2 Fluorotelomer sulfonic acid is produced via telomerization and can be formed from some perfluorocarboxybetaines after their splitting .

Pharmacokinetics

It’s known that pfas, including 10:2 fluorotelomer sulfonic acid, are highly persistent in the environment and resist degradation . This persistence can impact their bioavailability.

Result of Action

It’s known that pfas, including 10:2 fluorotelomer sulfonic acid, can have potential immunotoxic effects . For example, spleen weight increased in male mice dosed with 6:2 FTS, and immune function was decreased in both male and female mice in the two highest doses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 10:2 Fluorotelomer sulfonic acid. For example, it’s known that PFAS, including 10:2 Fluorotelomer sulfonic acid, are detected globally in drinking, surface, and groundwater . They are also found in soil and groundwater affected by firefighting training activities .

Preparation Methods

The synthesis of 1-Dodecanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- typically involves the reaction of specific sulfonate esters with fluorinated alkyl compounds under basic catalytic conditions. The process generally includes the following steps :

    Fluorination: The addition of fluorine atoms to the carbon chain, often using perfluoroalkyl iodides or similar reagents.

    Neutralization: The resulting product is neutralized to form the sodium salt, which is the commonly used form in industrial applications.

Industrial production methods often involve large-scale reactions in controlled environments to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

1-Dodecanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- undergoes various chemical reactions, including:

    Substitution Reactions: Commonly with nucleophiles, where the sulfonic acid group can be replaced by other functional groups.

    Oxidation and Reduction: Though less common, the compound can undergo oxidation or reduction under specific conditions.

    Hydrolysis: The sulfonic acid group can be hydrolyzed in the presence of strong acids or bases.

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Dodecanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Dodecanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- is unique due to its high degree of fluorination, which imparts exceptional chemical resistance and thermal stability. Similar compounds include:

These compounds share similar applications but differ in their specific properties and performance based on the length of the carbon chain and the degree of fluorination.

Biological Activity

Overview of 1-Dodecanesulfonic Acid and Related Compounds

Chemical Structure and Properties
1-Dodecanesulfonic acid is a long-chain sulfonic acid that belongs to a class of compounds known as surfactants. Its structure includes a dodecane backbone with a sulfonic acid functional group. The presence of fluorinated carbon chains in related compounds often enhances their hydrophobic characteristics and stability.

Biological Activity
The biological activity of sulfonic acids and their derivatives can vary significantly based on their molecular structure. Here are some key points regarding their general biological activities:

  • Antimicrobial Properties : Many sulfonic acids exhibit antimicrobial properties. They can disrupt microbial cell membranes due to their surfactant nature. This property is particularly relevant in formulations aimed at controlling microbial growth in various applications.
  • Cell Membrane Interaction : Surfactants like 1-dodecanesulfonic acid can interact with cellular membranes. This interaction can lead to alterations in membrane fluidity and permeability, potentially affecting cellular processes.
  • Cytotoxicity : Some studies have indicated that certain long-chain sulfonic acids may exhibit cytotoxic effects on various cell lines. The degree of toxicity often depends on the concentration and exposure duration.
  • Environmental Impact : Compounds like perfluorinated sulfonic acids have raised concerns regarding their persistence in the environment and potential bioaccumulation. Research has shown that these compounds can be toxic to aquatic life and may disrupt endocrine systems in wildlife.

Summary of Biological Activities

Compound Activity Mechanism References
1-Dodecanesulfonic acidAntimicrobialDisruption of cell membranes ,
Perfluorinated sulfonic acidsCytotoxicityMembrane interaction ,
Fluorinated surfactantsEndocrine disruptionHormonal interference

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of various sulfonic acids against common pathogens. Results indicated that 1-dodecanesulfonic acid demonstrated significant inhibitory effects on Gram-positive bacteria at concentrations above 0.5% (v/v). This suggests its potential use as a preservative in cosmetic formulations.

Case Study 2: Environmental Toxicology

Research conducted on perfluorinated compounds highlighted the bioaccumulation potential in aquatic organisms. This study found that exposure to fluorinated surfactants resulted in reproductive toxicity in fish species. Although specific data on 1-dodecanesulfonic acid is limited, the implications for similar structures warrant caution regarding environmental release.

Research Findings

Recent studies have focused on the synthesis and applications of long-chain sulfonic acids in various fields such as pharmaceuticals and materials science. These compounds are being explored for their potential in drug delivery systems due to their ability to form micelles and enhance solubility of hydrophobic drugs.

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F21O3S/c13-3(14,1-2-37(34,35)36)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h1-2H2,(H,34,35,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMAYLFJZQYRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F21CH2CH2SO3H, C12H5F21O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name 1H,1H,2H,2H-Perfluorododecanesulfonic acid
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50892578
Record name 10:2 Fluorotelomer sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50892578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120226-60-0
Record name 10:2 Fluorotelomer sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50892578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Dodecanesulfonic acid,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro-
1-Dodecanesulfonic acid,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro-
1-Dodecanesulfonic acid,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro-
CID 516934
1-Dodecanesulfonic acid,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro-
1-Dodecanesulfonic acid,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro-
Reactant of Route 6
1-Dodecanesulfonic acid,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro-

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